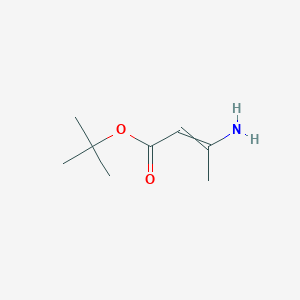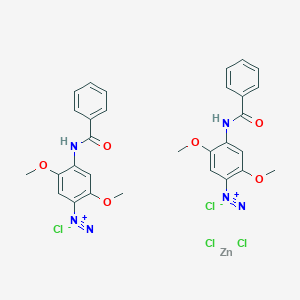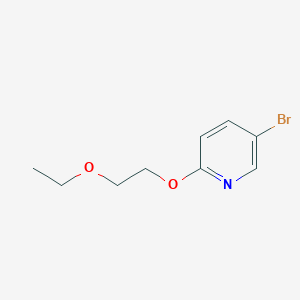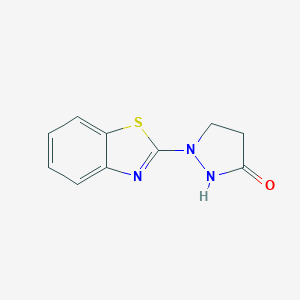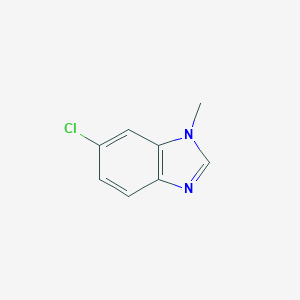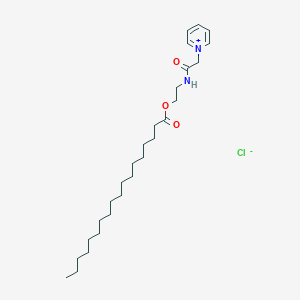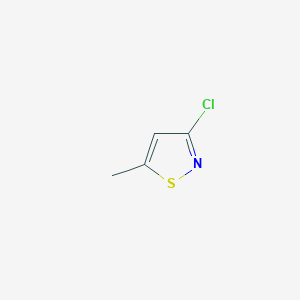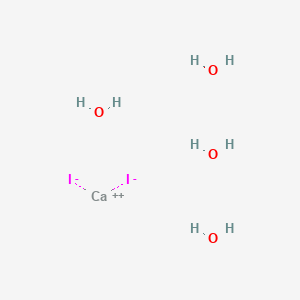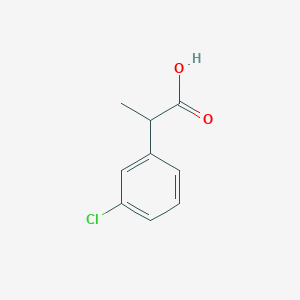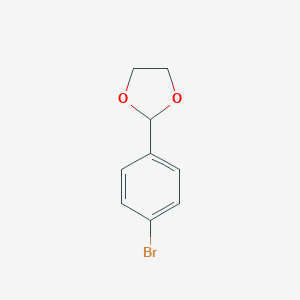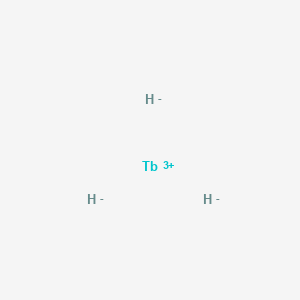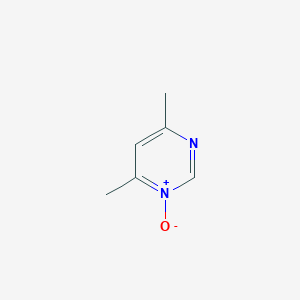
Uracil-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil-5-carboxylate is a chemical compound that belongs to the family of pyrimidine nucleobases. It is an important intermediate in the biosynthesis of pyrimidine nucleotides and has been extensively studied due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion
The enzymatic conversion of uracil-5-carboxylate is a significant area of research. A study demonstrated the enzymatic decarboxylation of uracil 5-carboxylate, showing its conversion to uracil and carbon dioxide by an enzyme preparation from Neurospora crassa (Palmatier, McCroskey, & Abbott, 1970).
Hydrogen Bonding and Complex Formation
Research on uracil-5-carboxylate includes studies on hydrogen bonding and formation of complexes with metals. A study investigated the reaction of uracil-5-carboxylate with alkali metals, forming various polymeric coordination compounds and displaying diverse hydrogen bonding networks (Nichol & Clegg, 2006).
Biological Activity of Derivatives
The synthesis and biological activity of uracil derivatives have been extensively studied, with uracil considered a privileged structure in drug discovery. Uracil analogues exhibit a wide range of biological activities, including antiviral and anti-tumor properties. Research has focused on modifying uracil structure to improve pharmacological properties (Pałasz & Cież, 2015).
Crystal Structure and Biomedical Applications
Uracil derivatives, like the title compound C5H4N2O4·H2O, have been studied for their crystal structure and potential biomedical applications. The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding, resulting in a layered sheet structure (Law, Szeto, & Wong, 2004).
Synthesis and Reactivity of Derivatives
Research on uracil-5-carboxylate also includes the synthesis and reactivity of its derivatives. Studies have examined the fragmentation and reactivity of deprotonated uracil-5-carboxylic acid and its anionic fragments to elucidate novel reagents of uracil formation and characterize the reactivity of uracil's anionic derivatives (Cole, Wang, Snow, & Bierbaum, 2014).
Eigenschaften
CAS-Nummer |
13345-19-2 |
|---|---|
Produktname |
Uracil-5-carboxylate |
Molekularformel |
C5H3N2O4- |
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI-Schlüssel |
ZXYAAVBXHKCJJB-UHFFFAOYSA-M |
SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)[O-] |
Synonyme |
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



